Methyltris(methylethylketoxime)silane

Übersicht

Beschreibung

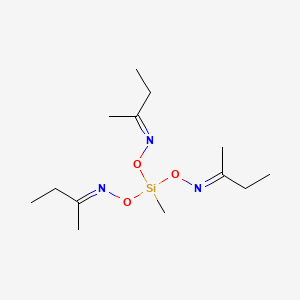

2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime is a chemical compound with the molecular formula C13H27N3O3Si and a molecular weight of 301.46 g/mol. It is a trioxime derivative of 2-butanone, which is commonly used as a solvent in various industrial processes.

Vorbereitungsmethoden

The synthesis of 2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime involves the reaction of 2-butanone with methylsilylidyne trioxime under specific conditions. The reaction typically requires a catalyst and controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to achieve high yields and purity.

Analyse Chemischer Reaktionen

2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of 2-butanone and its oxime forms.

Wissenschaftliche Forschungsanwendungen

Silicone Sealants

Methyltris(methylethylketoxime)silane is predominantly used as a neutral curing agent in silicone sealant formulations. It facilitates the crosslinking of α,ω-silanol polydimethylsiloxanes in the presence of moisture from the atmosphere, which is crucial for achieving desired mechanical properties and cure rates in sealants .

- Crosslinking Agent : It is often the primary crosslinker for oxime silicone sealants and can be combined with other oxime silanes to tailor properties such as adhesion and curing speed .

Adhesives

This silane compound serves as an adhesion promoter , enhancing the bonding capabilities of silicone rubbers to various substrates including plastics, ceramics, glass, and metals . Its ability to improve adhesion is particularly beneficial in applications requiring strong and durable bonds.

Room Temperature Vulcanized (RTV) Silicone Rubbers

In the production of RTV silicone rubbers, this compound acts as a crosslinking agent that enables these materials to cure at room temperature without the need for additional heat . This property is advantageous in manufacturing processes where heat-sensitive components are involved.

Case Study 1: Performance Improvement in Sealants

A study evaluated the performance of silicone sealants incorporating this compound compared to traditional formulations. The results indicated that sealants with this silane exhibited improved adhesion to substrates and enhanced durability under environmental stress conditions .

Case Study 2: Crosslinking Efficiency

Research conducted on the crosslinking efficiency of this compound demonstrated its effectiveness in achieving optimal mechanical properties in RTV silicone rubbers. The study highlighted that varying the concentration of this silane could significantly influence the tensile strength and elasticity of the final product .

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Silicone Sealants | Used as a neutral curing agent for crosslinking polydimethylsiloxanes | Improved mechanical properties, adhesion |

| Adhesives | Acts as an adhesion promoter for various substrates | Enhanced bonding strength |

| RTV Silicone Rubbers | Crosslinking agent enabling room temperature curing | Suitable for heat-sensitive applications |

Wirkmechanismus

The mechanism of action of 2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime involves its interaction with specific molecular targets and pathways . It acts as a crosslinker in silicone sealants, providing the sealant with desired properties such as cure rate and adhesion . The compound’s unique structure allows it to form stable bonds with other molecules, enhancing its effectiveness in various applications .

Vergleich Mit ähnlichen Verbindungen

2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime belongs to the class of tris(ketoximino)silanes . Similar compounds include:

Compared to these similar compounds, 2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime is unique due to its specific molecular structure and the resulting properties that make it suitable for a wide range of applications .

Biologische Aktivität

Methyltris(methylethylketoxime)silane (CAS No. 22984-54-9), also known as CFS-549, is a silane compound widely utilized in various industrial applications, particularly as a crosslinking agent in silicone sealants. Its unique chemical structure allows it to function effectively as an adhesion promoter and a curing agent, making it an essential component in the formulation of RTV silicone rubbers and other polymeric materials. This article explores the biological activity of this compound, including its mechanisms of action, potential toxicological effects, and relevant case studies.

Molecular Structure

- Molecular Formula : C13H27N3O3Si

- Molecular Weight : 301.46 g/mol

- Appearance : Colorless or yellowish transparent liquid

- Boiling Point : 113°C at 0.1 mmHg

- Density : 0.982 g/mL at 25°C

- Melting Point : -22°C

Functional Groups

This compound contains multiple functional groups that contribute to its reactivity and interaction with biological systems:

- Silane Group : Facilitates bonding with siliceous surfaces.

- Ketoxime Group : Imparts reactivity towards nucleophiles, influencing biological interactions.

The biological activity of this compound is primarily attributed to its ability to form stable bonds with various substrates, enhancing adhesion and crosslinking in polymer matrices. This property is crucial in applications where durability and resistance to environmental factors are necessary.

- Crosslinking Agent : It acts as a crosslinker in silicone formulations, which can affect the mechanical properties of the final product.

- Adhesion Promotion : Enhances adhesion between silicone rubbers and substrates such as plastics, ceramics, and glass.

Toxicological Profile

Research on the toxicological effects of this compound indicates that while it is effective in industrial applications, caution is warranted due to potential health risks:

- Skin and Eye Irritation : Exposure may cause irritation upon contact.

- Inhalation Risks : Inhalation of vapors can lead to respiratory irritation.

- Environmental Impact : As with many silanes, there is a concern regarding environmental persistence and bioaccumulation.

A study conducted on the permeation resistance of various silanes revealed that this compound was included among compounds tested for barrier effectiveness against protective gear materials . The results indicated varying levels of protection depending on the material used.

Case Studies

-

Silicone Sealants Performance :

- A study demonstrated that incorporating this compound into silicone sealants significantly improved mechanical properties such as tensile strength and elasticity compared to formulations without this silane .

- The study highlighted the importance of optimizing silane content for achieving desired performance characteristics.

- Thermal Degradation Kinetics :

Data Summary

| Property | Value |

|---|---|

| CAS Number | 22984-54-9 |

| Molecular Formula | C13H27N3O3Si |

| Molecular Weight | 301.46 g/mol |

| Boiling Point | 113°C |

| Density | 0.982 g/mL |

| Melting Point | -22°C |

| Toxicity | Irritant (skin/eye), inhalation risk |

Eigenschaften

CAS-Nummer |

22984-54-9 |

|---|---|

Molekularformel |

C13H27N3O3Si |

Molekulargewicht |

301.46 g/mol |

IUPAC-Name |

(Z)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-methylsilyl]oxybutan-2-imine |

InChI |

InChI=1S/C13H27N3O3Si/c1-8-11(4)14-17-20(7,18-15-12(5)9-2)19-16-13(6)10-3/h8-10H2,1-7H3/b14-11-,15-12-,16-13- |

InChI-Schlüssel |

OGZPYBBKQGPQNU-KHFPHUMUSA-N |

SMILES |

CCC(=NO[Si](C)(ON=C(C)CC)ON=C(C)CC)C |

Isomerische SMILES |

CC/C(=N\O[Si](O/N=C(\CC)/C)(O/N=C(\CC)/C)C)/C |

Kanonische SMILES |

CCC(=NO[Si](C)(ON=C(C)CC)ON=C(C)CC)C |

Key on ui other cas no. |

22984-54-9 |

Physikalische Beschreibung |

Liquid Clear to straw-colored liquid with a mild odor; [Gelest MSDS] |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.